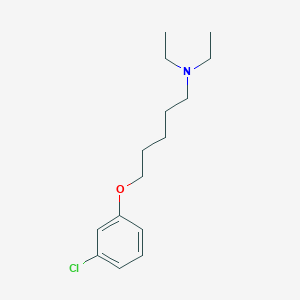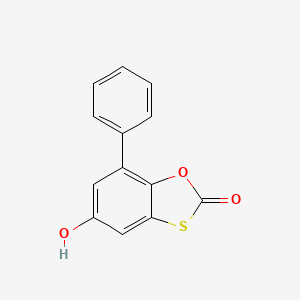![molecular formula C16H18N2O3S2 B5198879 4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]thiomorpholine](/img/structure/B5198879.png)
4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]thiomorpholine, commonly known as MTC-220, is a chemical compound with potential applications in scientific research. It belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring structure. MTC-220 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用机制
MTC-220 acts as a positive allosteric modulator of mGluR5 by binding to a specific site on the receptor and enhancing its activity. This results in the activation of downstream signaling pathways such as the phospholipase C pathway and the extracellular signal-regulated kinase pathway, which are involved in the regulation of synaptic plasticity and cognitive function. MTC-220 can also modulate the activity of other receptors such as dopamine D2 receptors and sigma-1 receptors by binding to their allosteric sites and altering their conformation and activity.
Biochemical and Physiological Effects:
MTC-220 has been shown to enhance cognitive function in animal models of neurological disorders such as Alzheimer's disease and schizophrenia. It can improve learning and memory performance in various behavioral tasks such as the Morris water maze and the novel object recognition test. MTC-220 can also enhance synaptic plasticity in the hippocampus, a brain region important for learning and memory. MTC-220 can modulate the activity of other neurotransmitter systems such as the dopamine and sigma-1 systems, which are involved in the regulation of mood and motivation.
实验室实验的优点和局限性
MTC-220 has several advantages for lab experiments, such as its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. MTC-220 can be administered orally or intraperitoneally and has a long half-life in vivo. However, MTC-220 also has some limitations for lab experiments, such as its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential off-target effects on other receptors.
未来方向
There are several future directions for research on MTC-220, such as:
1. Studying the effects of MTC-220 on other neurological disorders such as Parkinson's disease and Huntington's disease.
2. Investigating the molecular mechanisms underlying the effects of MTC-220 on synaptic plasticity and cognitive function.
3. Developing more potent and selective allosteric modulators of mGluR5 based on the structure of MTC-220.
4. Studying the potential off-target effects of MTC-220 on other receptors and neurotransmitter systems.
5. Investigating the effects of MTC-220 on different brain regions and circuits involved in cognition and behavior.
In conclusion, MTC-220 is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively, and there are several future directions for research on this compound.
合成方法
MTC-220 can be synthesized using different methods, such as the reaction of 2-(methylthio)phenol with 3-chloroacetyl-5-isoxazolecarboxylic acid followed by the reaction with thiomorpholine and subsequent purification steps. Another method involves the reaction of 2-(methylthio)phenol with 3-isoxazolylcarbonyl chloride followed by the reaction with thiomorpholine and purification steps. The purity and yield of MTC-220 can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
MTC-220 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity. MTC-220 can enhance the activity of mGluR5 and thus improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and schizophrenia. MTC-220 can also modulate the activity of other receptors such as dopamine D2 receptors and sigma-1 receptors, which are implicated in the pathophysiology of neuropsychiatric disorders.
属性
IUPAC Name |
[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-22-15-5-3-2-4-14(15)20-11-12-10-13(17-21-12)16(19)18-6-8-23-9-7-18/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZGQWAGFARCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-(3-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5198796.png)

![N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5198809.png)

![1-(2-methylphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5198816.png)
![2,4-dichloro-N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5198818.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B5198824.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5198830.png)
![2-(5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5198831.png)
![N-ethyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5198833.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5198838.png)


